REACTION_SMILES
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[CH3:18][CH:19]([C:20](=[O:21])[NH:22][c:23]1[cH:24][c:25]([CH:30]2[CH2:31][CH2:32][NH:33][CH2:34][CH2:35]2)[c:26]([CH3:29])[cH:27][cH:28]1)[CH3:36].[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13]2)[cH:14][cH:15][c:16]1[F:17]>>[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][c:9]([CH2:10][N:33]3[CH2:32][CH2:31][CH:30]([c:25]4[cH:24][c:23]([NH:22][C:20]([CH:19]([CH3:18])[CH3:36])=[O:21])[cH:28][cH:27][c:26]4[CH3:29])[CH2:35][CH2:34]3)[cH:12][cH:13]2)[cH:14][cH:15][c:16]1[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NC(=O)C(C)C)cc1C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Oc2ccc(F)c(F)c2)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)C(C)C)cc1C1CCN(Cc2ccc(Oc3ccc(F)c(F)c3)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |